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Compound Name:
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carbaldehyde

Cat. No.: B1605559 Get Quote

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-2-
carbaldehyde

Introduction
1-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde that stands as a

critical structural motif and versatile intermediate in the fields of organic synthesis and

medicinal chemistry. Its architecture, featuring a pyrrole ring N-substituted with a phenyl group

and functionalized with a reactive carbaldehyde at the C2 position, makes it a valuable

precursor for a diverse array of more complex molecules. The pyrrole scaffold is a well-

established "privileged structure" in drug discovery, appearing in numerous natural products

and synthetic compounds with a wide spectrum of biological activities, including anticancer,

anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrrole-2-
carbaldehyde, designed for researchers, scientists, and drug development professionals. We

will delve into its primary synthetic routes, explore its detailed spectral and physicochemical

characteristics, analyze its chemical reactivity, and discuss its applications as a foundational

building block in the synthesis of pharmacologically relevant compounds. The causality behind

experimental choices and the strategic utility of this compound will be emphasized throughout.

Synthesis: The Vilsmeier-Haack Approach
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The most prevalent and efficient method for the synthesis of 1-phenyl-1H-pyrrole-2-
carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of

heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings,

such as 1-phenylpyrrole.

Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the in-

situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of

a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride

(POCl₃).[6][7] The N-phenyl group on the pyrrole ring activates it towards electrophilic attack,

directing the substitution primarily to the C2 position due to the stability of the resulting cationic

intermediate.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Experimental Protocol: Synthesis of 1-phenyl-1H-
pyrrole-2-carbaldehyde
This protocol is a representative example and should be adapted and optimized based on

laboratory conditions and scale. Extreme caution is required when handling phosphorus

oxychloride.

Reagents and Equipment:

1-Phenylpyrrole

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

1,2-Dichloroethane (DCE), anhydrous

Saturated sodium acetate solution

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Rotary evaporator

Procedure:

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF in anhydrous

DCE.

Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. Add POCl₃

dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not

exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[4]

Pyrrole Addition: After the addition of POCl₃ is complete, add a solution of 1-phenylpyrrole in

anhydrous DCE dropwise to the reaction mixture at 0 °C.

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Then, heat the reaction mixture to reflux (approx. 80-85 °C) and

maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

Quench the reaction by slowly and carefully adding a saturated aqueous solution of sodium

acetate. This step is highly exothermic and releases gases; perform with vigorous stirring

and adequate ventilation.[4]

Work-up and Extraction: Continue stirring for 1 hour at room temperature. Transfer the

mixture to a separatory funnel and extract the product with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Final Product: The crude product can be further purified by column chromatography on silica

gel to yield pure 1-phenyl-1H-pyrrole-2-carbaldehyde.
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Safety Considerations: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts

violently with water.[4] All operations must be conducted in a well-ventilated fume hood with

appropriate personal protective equipment (PPE), including acid-resistant gloves and safety

goggles. The quenching step is particularly hazardous due to its exothermic nature.

Physicochemical and Spectroscopic Profile
The identity and purity of 1-phenyl-1H-pyrrole-2-carbaldehyde are confirmed through a

combination of physical and spectroscopic methods.

Property Value Reference(s)

Molecular Formula C₁₁H₉NO [8]

Molecular Weight 171.20 g/mol

CAS Number 30186-39-1 [8]

Appearance Solid

IUPAC Name
1-phenyl-1H-pyrrole-2-

carbaldehyde
[8]

InChI Key
LXEQKKWJDGVPRW-

UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The

phenyl and aldehyde substituents significantly influence the electronic environment of the

pyrrole ring protons.
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¹H NMR (CDCl₃) δ (ppm) Multiplicity Assignment

Aldehyde-H ~9.56 Singlet (s)
H atom of the -CHO

group

Phenyl-H ~7.33-7.48 Multiplet (m)
5H of the N-phenyl

ring

Pyrrole-H5 ~7.16 Doublet of d (dd)
H atom at C5 of the

pyrrole ring

Pyrrole-H3 ~7.07 Triplet (t)
H atom at C3 of the

pyrrole ring

Pyrrole-H4 ~6.40 Doublet of d (dd)
H atom at C4 of the

pyrrole ring

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical

shifts are approximate and can vary based on solvent and concentration.
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¹³C NMR (CDCl₃) δ (ppm) Assignment

Aldehyde C=O ~179.2
Carbonyl carbon of the -CHO

group

Phenyl C (ipso) ~138.9
Phenyl carbon attached to

pyrrole N

Pyrrole C2 ~132.7
Pyrrole carbon attached to the

-CHO group

Pyrrole C5 ~131.2 Pyrrole carbon C5

Phenyl CH ~129.3
Phenyl carbons (ortho, meta,

para)

Phenyl CH ~128.4
Phenyl carbons (ortho, meta,

para)

Phenyl CH ~126.2
Phenyl carbons (ortho, meta,

para)

Pyrrole C3 ~122.1 Pyrrole carbon C3

Pyrrole C4 ~111.0 Pyrrole carbon C4

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical

shifts are approximate.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Vibrational Mode Wavenumber (cm⁻¹) Significance

C=O Stretch (Aldehyde) ~1660-1680
Strong, sharp peak

characteristic of an aldehyde.

C=C Stretch (Aromatic) ~1450-1600
Multiple bands for pyrrole and

phenyl rings.

C-N Stretch ~1300-1350
Stretching vibration of the

pyrrole ring C-N.

C-H Stretch

(Aromatic/Aldehydic)
~2720-2820, ~3000-3100

Aldehydic C-H and aromatic C-

H stretches.

Note: Wavenumbers are approximate, based on typical values for pyrrole-2-carbaldehydes.[10]

[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.

Parameter Value (m/z) Significance

Molecular Ion [M]⁺ ~171.07
Corresponds to the molecular

weight (C₁₁H₉NO).

Major Fragments [M-1]⁺, [M-29]⁺
Loss of H radical, loss of CHO

group.

Note: Fragmentation is predicted based on the structure and data for related compounds.[8]

[12]

Chemical Reactivity and Synthetic Utility
The aldehyde group at the C2 position is the primary center of reactivity, serving as an

electrophilic handle for a multitude of synthetic transformations.
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The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering a direct

route to N-substituted 2-vinylpyrroles from 1-phenyl-1H-pyrrole-2-carbaldehyde.[13] The

choice of the phosphorus ylide (Wittig reagent) is critical as it dictates the stereochemical

outcome of the resulting alkene.[14]

Non-stabilized Ylides (e.g., from methyltriphenylphosphonium bromide) typically react rapidly

to form a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene.[13][14]

Stabilized Ylides (e.g., containing an ester or ketone group) are less reactive, allowing for

equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the

(E)-alkene as the major product.[13][15]

Caption: General workflow for the Wittig olefination of 1-phenyl-1H-pyrrole-2-carbaldehyde.

Condensation Reactions for Heterocycle Elaboration
The aldehyde readily undergoes condensation with various nucleophiles, providing a

straightforward pathway to more complex, pharmacologically relevant scaffolds.

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are

valuable intermediates and have shown biological activity themselves.[16]

Hydrazone Synthesis: Condensation with hydrazines produces hydrazones, which can be

further modified or used as ligands.[16]

Benzimidazole Synthesis: A notable example is the reaction with o-phenylenediamine, which,

after initial condensation, undergoes intramolecular cyclization and aromatization to form 2-

(1-phenyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, a fused heterocyclic system of significant

interest in drug discovery.[17]

Applications in Research and Drug Development
1-phenyl-1H-pyrrole-2-carbaldehyde is not merely a chemical curiosity but a key building

block in the synthesis of functional molecules. The inherent biological relevance of the pyrrole

nucleus makes its derivatives prime candidates for screening in drug discovery programs.[2]
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Derivatives synthesized from this aldehyde have been investigated for a range of therapeutic

applications:

Antioxidant and Neuroprotective Agents: Pyrrole derivatives have been shown to possess

antioxidant properties and protect against neurotoxicity in cellular models of Parkinson's

disease.[1]

Anticancer Agents: The pyrrole scaffold is present in numerous compounds designed as

inhibitors of protein kinases and other targets involved in cancer progression.[3]

Antimicrobial and Anthelmintic Agents: Schiff bases and other derivatives of pyrrole-2-

carbaldehydes have demonstrated antibacterial, antifungal, and anthelmintic activities.[16]

Enzyme Inhibition: The pyrrole carbaldehyde pharmacophore has been identified as a

template for designing inhibitors of enzymes like enoyl-ACP reductase, a key target in

Mycobacterium tuberculosis.[18]

Caption: Synthetic pathways from the core scaffold to diverse therapeutic applications.

Conclusion
1-phenyl-1H-pyrrole-2-carbaldehyde is a high-value chemical entity whose utility extends far

beyond its basic structure. Its straightforward synthesis via the Vilsmeier-Haack reaction,

combined with the versatile reactivity of its aldehyde functional group, provides a robust

platform for synthetic exploration. As demonstrated by its extensive use in the creation of novel

compounds with significant biological potential, this molecule serves as a testament to the

power of heterocyclic building blocks in modern medicinal chemistry and materials science. For

researchers and drug development professionals, a thorough understanding of its properties

and reactivity is essential for leveraging its full potential in the design and synthesis of next-

generation functional molecules.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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